Methyl 5,6,7,8-Tetradehydro Risperidone

Description

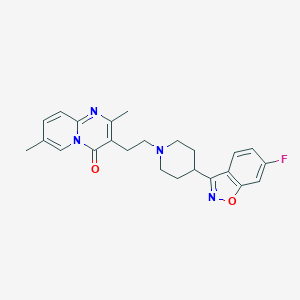

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-15-3-6-22-26-16(2)19(24(30)29(22)14-15)9-12-28-10-7-17(8-11-28)23-20-5-4-18(25)13-21(20)31-27-23/h3-6,13-14,17H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJBJGOMUWKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559525 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-08-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 6,7,8,9-Tetradehydro Risperidone

Abstract

Risperidone is a cornerstone atypical antipsychotic agent, valued for its potent antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][2] Its therapeutic efficacy is intrinsically linked to its three-dimensional structure and physicochemical properties. This whitepaper presents a comprehensive technical guide for the rational design, synthesis, and detailed characterization of a novel analogue, Methyl 6,7,8,9-Tetradehydro Risperidone. This analogue features an aromatized pyrido[1,2-a]pyrimidin-4-one core, a modification hypothesized to significantly alter the molecule's conformational rigidity and electronic distribution. Such alterations may lead to a modified receptor binding profile, metabolic stability, and pharmacokinetic properties. We provide a plausible, field-proven synthetic strategy centered on catalytic dehydrogenation, followed by a rigorous, multi-technique analytical workflow for structural elucidation and purity confirmation. This document is intended for researchers in medicinal chemistry, drug discovery, and pharmaceutical development, offering a blueprint for the exploration of novel chemical space around a validated pharmacophore.

Introduction and Rationale

Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a widely prescribed medication for schizophrenia and bipolar disorder.[1] Its mechanism of action involves a complex interplay with multiple neurotransmitter systems, primarily through high-affinity binding to 5-HT2A and D2 receptors.[2][3] The structure of risperidone includes a saturated tetrahydropyridine ring within its core heterocyclic system, which imparts significant conformational flexibility.

The exploration of structure-activity relationships (SAR) is fundamental to the development of next-generation therapeutics with improved efficacy and safety profiles. In this context, we propose the synthesis of Methyl 6,7,8,9-Tetradehydro Risperidone. The term "tetradehydro" refers to the formal removal of four hydrogen atoms from the 6, 7, 8, and 9 positions, resulting in the aromatization of the tetrahydropyridine ring to a pyridine ring.

The core scientific rationale for this modification is based on several key hypotheses:

-

Conformational Rigidity: Aromatizing the heterocyclic core introduces planarity, significantly reducing the molecule's flexibility. This conformational lock could enhance binding affinity and selectivity for its target receptors by minimizing the entropic penalty upon binding.

-

Electronic Properties: The introduction of an aromatic system alters the electronic distribution (π-system) of the core, potentially introducing new binding interactions, such as π-π stacking, within the receptor's active site.

-

Metabolic Stability: The positions targeted for dehydrogenation (6, 7, 8, 9) are potential sites for metabolic modification in the parent drug.[4] Aromatization blocks these sites from typical oxidative metabolism, which could lead to an altered pharmacokinetic profile and potentially longer half-life.

This guide provides a detailed roadmap for the chemical synthesis and rigorous analytical characterization of this novel and promising risperidone analogue.

Proposed Synthetic Strategy

The synthesis of Methyl 6,7,8,9-Tetradehydro Risperidone is designed as a convergent synthesis. The strategy hinges on preparing two key intermediates: the known 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate A) and a novel, aromatized side chain, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate C) . The final step involves the N-alkylation of Intermediate A with Intermediate C.

The pivotal challenge is the synthesis of the aromatized Intermediate C. We propose achieving this via catalytic dehydrogenation of the readily accessible saturated precursor, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B) , which is a standard intermediate in many established risperidone syntheses.[4]

Synthetic Workflow Diagram

Caption: Overall convergent synthesis strategy for the target molecule.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed for research purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Catalytic Dehydrogenation of Intermediate B

Causality: This step is the core of the novel synthesis. Catalytic dehydrogenation is a well-established method for aromatizing cyclic systems.[5] Palladium on carbon (Pd/C) is chosen as the catalyst due to its high efficacy in dehydrogenating nitrogen-containing heterocycles. A high-boiling, inert solvent like diphenyl ether is selected to achieve the high temperatures (typically >200 °C) required to overcome the activation energy for aromatization.

Protocol:

-

To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Intermediate B (1 equivalent) and 10% Palladium on Carbon (Pd/C, 0.1 w/w).

-

Add diphenyl ether as the solvent (approx. 10 mL per gram of Intermediate B).

-

Flush the system with nitrogen gas for 15 minutes.

-

Heat the reaction mixture to reflux (approx. 250-260 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.

-

Once complete, cool the mixture to room temperature and dilute with dichloromethane (DCM).

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional DCM.

-

Concentrate the filtrate under reduced pressure to remove the DCM.

-

Purify the resulting crude product (Intermediate C) via flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure aromatic intermediate.

Step 2: N-Alkylation for Final Product Synthesis

Causality: This is a standard SN2 reaction to form the final molecule.[6] Intermediate A acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl side chain on Intermediate C. An inorganic base, sodium carbonate, is used to deprotonate the piperidine nitrogen of Intermediate A, activating it for nucleophilic attack, and to neutralize the HCl generated during the reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions and promoting the reaction rate.

Protocol:

-

In a round-bottom flask, dissolve Intermediate A (1.1 equivalents) and anhydrous sodium carbonate (Na₂CO₃, 3 equivalents) in anhydrous dimethylformamide (DMF).

-

Add a solution of Intermediate C (1 equivalent) in DMF to the mixture.

-

Heat the reaction mixture to 80-90 °C with stirring under a nitrogen atmosphere.

-

Monitor the reaction by TLC (Eluent: 5% Methanol in DCM). The reaction is typically complete in 6-8 hours.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

A precipitate of the crude product will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water to remove DMF and inorganic salts, then with a small amount of cold isopropanol.

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from ethanol or isopropanol to obtain the pure Methyl 6,7,8,9-Tetradehydro Risperidone.

Characterization and Structural Elucidation

A multi-faceted analytical approach is essential to confirm the structure and purity of the synthesized compound. This process validates the success of each synthetic step and ensures the quality of the final product.

Characterization Workflow Diagram

Caption: Systematic workflow for the analytical characterization of the target molecule.

Expected Analytical Data

The following tables summarize the predicted data from key analytical techniques. These predictions are based on the known data for risperidone and an understanding of how the structural modifications would influence the spectral output.[7][8][9]

Table 1: Chromatographic and Mass Spectrometric Data

| Parameter | Method | Expected Result | Rationale |

|---|---|---|---|

| Purity | RP-HPLC | > 99.5% | Standard pharmaceutical purity requirement. |

| Retention Time | RP-HPLC | Shifted from Risperidone | Increased planarity and aromaticity will alter interaction with the C18 stationary phase. |

| Molecular Ion | ESI-MS (M+H)⁺ | m/z = 407.19 | Corresponds to the calculated molecular weight of C₂₃H₂₃FN₄O₂ (406.46 g/mol ) + H⁺. This is 4 mass units less than risperidone. |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Difference from Risperidone |

|---|---|---|---|---|

| ~8.5 - 9.0 | d | 1H | Aromatic H (Pyrido-ring) | New Signal. Replaces aliphatic protons at ~3.8 ppm. |

| ~7.0 - 8.0 | m | 5H | Aromatic H (Benzisoxazole & Pyrido-ring) | New Signals. Aromatic region is more complex due to the additional pyridine protons. |

| ~3.0 - 3.5 | m | 12H | Piperidine & Ethyl Chain Protons | Largely similar to risperidone. |

| ~2.5 | s | 3H | -CH₃ | Largely similar to risperidone. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Key Difference from Risperidone |

|---|---|---|

| ~160 - 165 | C=O, C=N | Similar to risperidone. |

| ~110 - 155 | Aromatic Carbons | New Signals. Appearance of new sp² carbon signals from the aromatized ring, replacing the sp³ signals (~20-50 ppm) of the tetrahydropyridine moiety. |

| ~50 - 60 | Aliphatic Carbons (Piperidine, Ethyl) | Similar to risperidone. |

| ~15 - 20 | -CH₃ | Similar to risperidone. |

Discussion and Future Perspectives

This document outlines a robust and scientifically sound pathway for the synthesis and verification of Methyl 6,7,8,9-Tetradehydro Risperidone. The successful synthesis of this molecule would provide a valuable tool for neuropharmacology research.

The primary impact of the proposed structural modification—aromatization of the pyrido-pyrimidine core—is the introduction of conformational rigidity. This change is expected to have a profound effect on the molecule's interaction with its biological targets. A more rigid ligand often exhibits higher binding affinity due to a lower entropic cost of binding. Furthermore, the altered electronic profile could change the nature of the binding interactions, potentially shifting the selectivity profile between the 5-HT2A and D2 receptors, or even revealing affinity for other receptors.

Future work should focus on:

-

In Vitro Pharmacological Profiling: The synthesized compound must be evaluated in competitive radioligand binding assays to determine its affinity (Ki) for dopamine D2, serotonin 5-HT2A, and a panel of other relevant CNS receptors.

-

Functional Assays: Cell-based functional assays are needed to determine whether the compound acts as an antagonist, agonist, or inverse agonist at its primary targets.

-

ADME-Tox Studies: In vitro studies to assess metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and preliminary cytotoxicity will be crucial for evaluating its drug-like properties.

-

In Vivo Evaluation: Should the in vitro profile prove promising, studies in established animal models of psychosis would be warranted to assess its antipsychotic potential and propensity for inducing extrapyramidal side effects.

The synthesis of this novel analogue represents a logical and strategic step in the ongoing effort to refine and improve upon the therapeutic profile of one of the most important classes of CNS drugs.

References

-

Kim, D., Kang, M., et al. (2005). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Archives of Pharmacal Research, 28(9), 1019-22. Available at: [Link]

-

Der Pharma Chemica. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(2), 762-769. Available at: [Link]

-

Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. Available at: [Link]

-

Buser, C., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. Available at: [Link]

-

Caron, S. (2019). Classics in Chemical Neuroscience: Risperidone. ACS Chemical Neuroscience. Available at: [Link]

-

SciSpace. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

-

Semantic Scholar. (2005). An efficient synthesis of risperidonevia stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. Archives of Pharmacal Research. Available at: [Link]

-

Wikipedia. (n.d.). Risperidone. Available at: [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 1548-1554. Available at: [Link]

- Google Patents. (1956). GB745400A - Catalytic dehydrogenation of piperidine.

- Google Patents. (1984). EP0099592A2 - Process for the catalytic dehydrogenation of piperidine.

-

Yonsei University. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Available at: [Link]

-

MDPI. (2021). Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. Pharmaceutics, 13(9), 1348. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Risperidone. PubChem Compound Database. Available at: [Link]

-

Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Available at: [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Available at: [Link]

-

Kumar, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26. Available at: [Link]

-

Canadian Science Publishing. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Solid-state NMR spectra of risperidone and samples a)~d). Available at: [Link]

-

MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5488. Available at: [Link]

-

Mondal, T., et al. (2023). NMR relaxation and diffusion studies to probe the motional dynamics of risperidone within PLGA microsphere. Magnetic Resonance Letters, 3(2), 197-205. Available at: [Link]

-

ResearchGate. (2006). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. Available at: [Link]

- Google Patents. (2008). KR20080022084A - New substituted tetracyclic tetrahydrofuran, pyrrolidine and tetrahydrothiophene derivatives and their use as medicaments.

-

Pontiki, E., et al. (2006). Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 413-21. Available at: [Link]

- Google Patents. (1983). US4410519A - Tetraline derivatives, their production and pharmaceutical compositions containing them.

-

National Institutes of Health. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 12(15), 9450–9457. Available at: [Link]

-

National Institutes of Health. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(10), 1695. Available at: [Link]

-

National Institutes of Health. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Journal of Chromatographic Science, 52(7), 638-44. Available at: [Link]

-

National Institutes of Health. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(11), 1347-66. Available at: [Link]

Sources

- 1. Risperidone - Wikipedia [en.wikipedia.org]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. GB745400A - Catalytic dehydrogenation of piperidine - Google Patents [patents.google.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of Novel Risperidone Impurities

This technical guide provides a comprehensive framework for the identification, isolation, and structural elucidation of novel impurities related to Risperidone. Tailored for researchers, scientists, and professionals in drug development and quality control, this document moves beyond standard protocols to offer insights into the rationale behind experimental choices, ensuring a robust and scientifically sound approach to impurity profiling.

Introduction: The Imperative of Impurity Profiling for Risperidone

Risperidone, a benzisoxazole-derived atypical antipsychotic, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2][3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, can potentially impact the drug's safety and therapeutic effect.[1][4] Therefore, rigorous identification and characterization of any impurity at a level of ≥ 0.10% is a critical regulatory requirement, as stipulated by the International Council for Harmonisation (ICH) guidelines.[4] This guide outlines a systematic and logical workflow for the structural elucidation of novel Risperidone impurities, ensuring compliance and a deeper understanding of the drug's stability profile.

The Strategic Approach: A Workflow for Elucidation

The structural elucidation of unknown impurities is a multi-step process that requires a combination of analytical techniques and deductive reasoning. The following workflow provides a systematic approach, from initial detection to final structural confirmation.

Caption: A logical workflow for the structural elucidation of novel impurities.

Phase 1: Generation and Detection of Impurities

The initial step in identifying novel impurities is to subject the Risperidone drug substance to stress conditions that are more aggressive than typical storage conditions. This forced degradation is essential to predict potential degradation pathways and generate impurities that might form over the product's shelf-life.

Forced Degradation Studies

Forced degradation studies should be conducted under a variety of conditions as recommended by ICH guideline Q1A.[5] These studies help to establish the inherent stability of the drug substance and validate the stability-indicating power of the analytical methods.

Protocol for Forced Degradation of Risperidone:

-

Preparation of Stock Solution: Prepare a stock solution of Risperidone in a suitable solvent mixture, such as water and acetonitrile (50:50 v/v).[6]

-

Acidic Degradation: To an aliquot of the stock solution, add 5N hydrochloric acid and reflux for a specified period.[6] Neutralize the solution before analysis.

-

Basic Degradation: To another aliquot, add 5N sodium hydroxide and reflux.[6][7] Neutralize before injection.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[6][8] This condition is known to generate the N-oxide of Risperidone.[7][8]

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 105°C for 72 hours).[6]

-

Photolytic Degradation: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

Initial Analytical Screening

A stability-indicating HPLC or UPLC method is crucial for resolving the newly formed impurities from the parent drug and from each other. UPLC is often preferred due to its advantages in speed and resolution.[9]

| Parameter | Recommended HPLC Conditions |

| Column | Waters Xterra RP8 (250 x 4.6 mm, 5 µm) or equivalent[6][10] |

| Mobile Phase | Isocratic mixture of 10 mM potassium dihydrogen phosphate (pH 3.5), acetonitrile, and methanol (65:20:15 v/v/v)[6][10] |

| Flow Rate | 1.0 mL/min[6][10] |

| Detection | UV at 276 nm[6][10] |

| Column Temperature | Ambient (e.g., 25°C)[6][10] |

Rationale for Method Selection: An RP-HPLC method with a phosphate buffer provides good peak shape and resolution for Risperidone and its degradation products. The use of a C8 column can offer different selectivity compared to a C18 column, which may be advantageous for resolving closely eluting impurities. The chosen wavelength of 276 nm offers good sensitivity for Risperidone.

Phase 2: Isolation and Purification of Novel Impurities

Once a novel impurity is detected and consistently generated, the next step is to isolate it in sufficient quantity and purity for structural characterization.

Workflow for Impurity Isolation:

Caption: A systematic workflow for the isolation of impurities using preparative HPLC.

Preparative HPLC

Preparative liquid chromatography is the cornerstone for isolating impurities. The analytical method is scaled up by increasing the column diameter and adjusting the flow rate to handle larger sample loads.

Protocol for Preparative HPLC:

-

Column Selection: Choose a preparative column with the same stationary phase as the analytical column to maintain selectivity.

-

Sample Loading: Dissolve the impurity-enriched sample in the mobile phase at a high concentration.

-

Fraction Collection: Collect fractions corresponding to the peak of interest.

-

Purity Check: Analyze the collected fractions using the analytical HPLC method to assess purity.

-

Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.

Phase 3: Structural Characterization

With the pure impurity in hand, a suite of spectroscopic techniques is employed to piece together its molecular structure.

Mass Spectrometry (MS)

LC-MS/MS is a powerful tool for determining the molecular weight and obtaining fragmentation patterns of the impurity.

-

Expertise in Action: Electrospray ionization (ESI) in positive mode is typically effective for Risperidone and its analogues.[11] The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can provide the elemental composition. Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, offer clues about the core structure and the location of modifications. For instance, an increase of 16 amu in the molecular weight of an impurity compared to Risperidone strongly suggests the formation of an N-oxide or a hydroxylated species.[7][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for unambiguous structure elucidation.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Trustworthiness through Data Integration: The proposed structure must be consistent with all spectroscopic data. For example, in the case of Risperidone N-oxides, the ¹H and ¹³C chemical shifts of the methylene groups attached to the nitrogen atom in the piperidine ring are deshielded compared to those of Risperidone.[12]

Phase 4: Confirmation and Reference Standard Synthesis

The final phase involves confirming the proposed structure and preparing a reference standard for future analytical work.

Structure Confirmation

For completely novel impurities, single-crystal X-ray diffraction can provide unambiguous proof of the proposed structure.[13][14]

Synthesis of the Reference Standard

A synthetic route to the novel impurity should be devised and executed.[4][12] The synthesized material is then co-injected with the isolated impurity in the validated HPLC method. A single, sharp peak confirms the identity of the impurity.

Example of Impurity Synthesis: Risperidone N-oxide

-

Method: Treatment of Risperidone with 30% H₂O₂ in methanol for approximately 48 hours can yield a mixture of cis- and trans-Risperidone N-oxides.[12]

-

Separation: The resulting diastereomers can be separated by flash chromatography.[12]

-

Characterization: The synthesized impurities are then fully characterized by Mass Spectrometry and NMR to confirm their structures.[12]

Conclusion

The structural elucidation of novel Risperidone impurities is a meticulous process that underpins the safety and quality of the final drug product. By following a logical workflow that integrates forced degradation studies, advanced chromatographic separation, and comprehensive spectroscopic analysis, researchers can confidently identify and characterize these critical compounds. This in-depth understanding of Risperidone's stability and degradation pathways is not only a regulatory necessity but also a fundamental aspect of robust pharmaceutical development.

References

-

Study at forced degradation of risperidone with 3.00 % H2O2 at room... - ResearchGate. Available at: [Link]

-

Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. Available at: [Link]

-

Structural studies of impurities of risperidone by hyphenated techniques | Request PDF. Available at: [Link]

-

Structural studies of impurities of risperidone by hyphenated techniques - PubMed. Available at: [Link]

-

Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed. Available at: [Link]

-

Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica. Available at: [Link]

-

DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) - Rasayan Journal of Chemistry. Available at: [Link]

-

Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of related substances of antipsychotic drug Risperidone - The Pharma Innovation Journal. Available at: [Link]

-

Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug - JOCPR. Available at: [Link]

-

Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form - ResearchGate. Available at: [Link]

-

A concise review on analytical profile of risperidone. Available at: [Link]

-

A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Available at: [Link]

-

Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - NIH. Available at: [Link]

-

Risperidone-impurities - Pharmaffiliates. Available at: [Link]

-

STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society. Available at: [Link]

-

A crossover study of risperidone in children, adolescents and adults with mental retardation. Available at: [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A crossover study of risperidone in children, adolescents and adults with mental retardation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural studies of impurities of risperidone by hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Risperidone Degradation Products

Abstract

Risperidone, a benzisoxazole derivative, is a widely prescribed atypical antipsychotic medication.[1] Like all pharmaceutical active ingredients, risperidone is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety, efficacy, and stability.[2][3][4] This technical guide provides an in-depth analysis of the physicochemical properties of risperidone's principal degradation products. We will explore the primary degradation pathways—oxidation, hydrolysis, and photolysis—and elucidate the structures of the resulting impurities. Furthermore, this guide details the critical physicochemical parameters of these degradants and presents a comprehensive, validated analytical workflow for their identification and quantification, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][5][6][7] This document is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Degradation Product Profiling

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and therapeutic efficacy throughout its shelf life.[2] Forced degradation studies, or stress testing, are a cornerstone of the drug development process, as mandated by regulatory bodies like the ICH.[2][5][6][7][8] These studies are designed to deliberately degrade the API under conditions more severe than accelerated stability testing, including acid/base hydrolysis, oxidation, heat, and exposure to light.[3][9][10][11]

The primary objectives of such studies are threefold:

-

Elucidate Degradation Pathways: To understand the chemical routes by which the drug breaks down.

-

Identify Degradation Products: To determine the structure of potential impurities that could form during storage and administration.

-

Develop Stability-Indicating Methods: To create and validate analytical methods capable of separating and quantifying the API from its degradation products.[10]

For risperidone, understanding the physicochemical properties of its degradation products is not merely a regulatory formality. These properties—such as solubility, polarity (logP), and acid dissociation constant (pKa)—directly influence their toxicological potential, bioavailability, and behavior during analytical separation. This guide provides the foundational knowledge required to navigate these challenges effectively.

Major Degradation Pathways and Products of Risperidone

Forced degradation studies reveal that risperidone is primarily susceptible to oxidative, photolytic, and to a lesser extent, hydrolytic stress.[3][4][11] The core chemical transformations involve the benzisoxazole ring system and the piperidine nitrogen.

The two most prominently cited major degradation products are:

-

Risperidone N-oxide: Formed under oxidative and photolytic conditions.[1][3][4]

-

9-Hydroxyrisperidone: A major metabolite, also observed as a product of acid and base-catalyzed hydrolysis.[3][4][12] This compound is also the principal active metabolite of risperidone.[13]

Other potential degradation can occur, including the cleavage of the benzisoxazole moiety.[3][14]

Oxidative and Photolytic Degradation Pathway

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), and exposure to light lead to the formation of Risperidone N-oxide.[1][3][9] The tertiary amine on the piperidine ring is the primary site of oxidation.

Caption: Oxidative and Photolytic Pathway of Risperidone.

Hydrolytic Degradation Pathway

Under acidic or basic conditions, risperidone can undergo hydrolysis. One of the identified products is 9-Hydroxyrisperidone, where hydroxylation occurs on the alicyclic portion of the molecule.[4][15]

Caption: Hydrolytic Degradation Pathway of Risperidone.

Physicochemical Properties of Risperidone and Its Degradants

The physicochemical properties of a drug and its impurities are paramount for developing robust analytical methods and understanding potential in-vivo behavior. A change in the parent structure, such as the addition of an oxygen atom to form an N-oxide, drastically alters properties like polarity and solubility.

| Property | Risperidone | Risperidone N-oxide | 9-Hydroxyrisperidone | Rationale for Importance |

| Molecular Weight ( g/mol ) | 410.5[16] | 426.5 | 426.5 | Affects mass spectrometry analysis and stoichiometric calculations. |

| Melting Point (°C) | 170[16] | Data not readily available | Data not readily available | Influences thermal analysis (DSC/TGA) and solid-state stability. |

| pKa (basic) | 8.3[16] | Expected to be lower | Expected to be similar | Governs ionization state, which impacts solubility and chromatographic retention on reverse-phase columns. |

| Solubility | Practically insoluble in water; dissolves in dilute acid. | Expected to have higher aqueous solubility | Expected to be similar to Risperidone | Critical for formulation, dissolution testing, and sample preparation for analysis. |

| LogP (calculated) | ~3.5 - 4.0 | Expected to be lower (more polar) | Expected to be slightly lower | Predicts partitioning behavior in chromatographic systems and biological membranes. A lower LogP indicates increased polarity. |

Causality Behind Property Shifts:

-

Risperidone N-oxide: The addition of a highly polar N-oxide functional group significantly increases the molecule's hydrophilicity. This leads to a lower LogP value and greater aqueous solubility compared to the parent drug. This increased polarity will cause it to elute earlier than risperidone in a typical reverse-phase HPLC method.

-

9-Hydroxyrisperidone: The introduction of a hydroxyl (-OH) group also increases polarity, though generally to a lesser extent than an N-oxide. This results in a slightly lower LogP and modified solubility profile. Its chromatographic retention time will also be shorter than that of risperidone.

Analytical Strategy: A Stability-Indicating UPLC/HPLC Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, impurities, or excipients.[10] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for this task in the pharmaceutical industry.[17][18]

Experimental Workflow for Forced Degradation Analysis

The following workflow outlines a systematic approach to stress testing and method development, consistent with ICH guidelines.[2]

Caption: Workflow for a Forced Degradation Study of Risperidone.

Protocol: Validated Stability-Indicating HPLC-UV Method

This protocol is a representative example and must be fully validated according to ICH Q2(R1) guidelines for any specific application.[11]

Objective: To separate and quantify risperidone from its oxidative and hydrolytic degradation products.

1. Instrumentation and Conditions:

-

System: HPLC or UPLC with a Photodiode Array (PDA) or UV detector.

-

Column: Waters Xterra RP8 (250 x 4.6 mm, 5 µm) or equivalent C8/C18 column.[15]

-

Mobile Phase: Isocratic mixture of Phosphate Buffer (10 mM KH₂PO₄, pH 3.5) : Acetonitrile : Methanol (65:20:15 v/v/v).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 40 °C.[19]

-

Injection Volume: 20 µL.[10]

2. Reagent and Sample Preparation:

-

Diluent: Water and Acetonitrile (50:50 v/v).[15]

-

Standard Stock Solution: Accurately weigh and dissolve risperidone working standard in the diluent to obtain a concentration of ~250 µg/mL.[15]

-

Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of ~25 µg/mL.[15]

-

Forced Degradation Sample Preparation:

-

Acid Degradation: Dissolve risperidone in 0.1 M HCl, stir for a specified time (e.g., 12 hours), then neutralize with 0.1 M NaOH and dilute to the working concentration with diluent.[10]

-

Base Degradation: Use 0.1 M NaOH for stress, then neutralize with 0.1 M HCl.

-

Oxidative Degradation: Dissolve risperidone in a solution of 3% H₂O₂, protect from light for a specified time (e.g., 6 hours), then dilute.[1][9]

-

3. System Suitability Test (SST):

-

Procedure: Make five replicate injections of the working standard solution.

-

Acceptance Criteria:

4. Validation Parameters (ICH Q2 R1):

-

Specificity: Analyze stressed samples to ensure degradation peaks are well-resolved from the main risperidone peak. Peak purity analysis using a PDA detector is essential.

-

Linearity: Establish a linear relationship between concentration and detector response over a range (e.g., 10-60 µg/mL). The correlation coefficient (r²) should be >0.998.[10]

-

Accuracy: Perform recovery studies by spiking known amounts of risperidone into a placebo mixture at different levels (e.g., 75%, 100%, 125%). Mean recovery should be within 98-102%.[15]

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing multiple preparations. The RSD should be less than 2.0%.[3][15]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

A thorough understanding of the physicochemical properties of risperidone's degradation products is fundamental to ensuring the quality, safety, and stability of the final drug product. The formation of more polar degradants, such as Risperidone N-oxide and 9-Hydroxyrisperidone, necessitates the development of robust, stability-indicating analytical methods. The HPLC/UPLC workflow and protocol detailed in this guide provide a validated, ICH-compliant framework for the identification and control of these impurities. By integrating this knowledge into the development lifecycle, scientists can build a comprehensive stability profile for risperidone, ensuring it meets the stringent requirements of regulatory authorities and provides a safe and effective treatment for patients.

References

-

ICH Stability Guidelines. LSC Group®.

-

Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences.

-

DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry.

-

Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. ResearchGate.

-

Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. PubMed.

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

-

Study at forced degradation of risperidone with 3.00 % H2O2 at room... ResearchGate.

-

Ich guideline for stability testing. Slideshare.

-

A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Journal of Chromatographic Science.

-

Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. PMC - NIH.

-

STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society.

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

-

determination of impurities of risperidone api by ultra performance liquid chromatography (uplc). Semantic Scholar.

-

DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica.

-

Photostability of Risperidone in Tablets. J-Stage.

-

Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites. IRIS-AperTO.

-

Development of a Novel Method for Determination of Risperidone in Pharmaceutical Products and its Quality Control Application. ResearchGate.

-

A Review on Analytical Methods for Determination of Risperidone: Review Article. Journal of Pharma Insights and Research.

-

Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites. Repository of UOI "Olympias".

-

Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Portal de Periódicos da CAPES.

-

Risperidone. PubChem - NIH.

-

Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide-TiO2 comp. ScienceDirect.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. Ich guideline for stability testing | PPTX [slideshare.net]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. academic.oup.com [academic.oup.com]

- 10. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]

- 12. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 13. iris.unito.it [iris.unito.it]

- 14. jopir.in [jopir.in]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. [PDF] DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

The Catalyst Within: A Technical Guide to Unlocking Novel Risperidone Derivatives Through Metabolic Pathway Analysis

Intended Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology and medicinal chemistry.

Abstract: Risperidone, a cornerstone atypical antipsychotic, undergoes extensive hepatic metabolism that dictates its therapeutic efficacy and side-effect profile. Far from being simple inactivation routes, these metabolic pathways represent a fertile ground for the discovery of novel chemical entities. The primary active metabolite, 9-hydroxyrisperidone (paliperidone), has already been successfully developed as a standalone therapeutic, proving the principle that risperidone's metabolic fate can inspire next-generation drug design. This guide provides an in-depth exploration of risperidone's metabolic landscape, outlines robust experimental workflows for identifying novel and minor metabolites, and discusses medicinal chemistry strategies to leverage this knowledge for the rational design of new derivatives with potentially superior pharmacological properties.

Section 1: The Established Metabolic Landscape of Risperidone

Risperidone's clinical activity is not solely attributable to the parent drug; it is the sum of the parent compound and its primary active metabolite, 9-hydroxyrisperidone, often referred to as the "active moiety".[1][2] Understanding the enzymatic processes that govern this conversion is fundamental to predicting drug performance and identifying opportunities for innovation.

The biotransformation of risperidone is predominantly hepatic.[3][4] The two principal, well-characterized metabolic routes are alicyclic hydroxylation and oxidative N-dealkylation.[5][6]

-

Primary Pathway: Alicyclic Hydroxylation The most significant metabolic conversion is the hydroxylation of risperidone at the 9-position of its tetrahydropyrido[1,2-a]pyrimidin-4-one ring system.[3][7] This reaction yields 9-hydroxyrisperidone, a metabolite with a pharmacological profile very similar to the parent compound.[8] This conversion is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6 .[9][10] The enzyme CYP3A4 also contributes to this pathway, but to a lesser extent.[2][10] The significant reliance on CYP2D6 introduces inter-individual variability in plasma concentrations of risperidone and its metabolite due to genetic polymorphisms in the CYP2D6 gene.[9][11] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers, which can impact both efficacy and the risk of adverse effects.[3]

-

Minor Pathway: Oxidative N-Dealkylation A secondary, less prominent metabolic route for risperidone is N-dealkylation.[3][12] This process involves the cleavage of the ethyl-piperidine side chain from the pyridopyrimidine core, leading to metabolites that are generally considered inactive.[6] This pathway also appears to be mediated by CYP enzymes, including CYP3A4.[9]

The active metabolite, 9-hydroxyrisperidone, was later developed and marketed as paliperidone, a successful antipsychotic in its own right.[13][14] Paliperidone's primary advantage is its reduced reliance on hepatic metabolism (specifically CYP2D6), as it is already in its active form, leading to more predictable pharmacokinetics across different patient populations.[13] This successful translation from metabolite to marketed drug underscores the immense potential held within the metabolic pathways of established therapeutics.

Figure 1: Major metabolic pathways of Risperidone.

Section 2: Methodologies for Elucidating Novel Metabolic Pathways

Identifying previously uncharacterized or minor metabolites requires a systematic and multi-faceted experimental approach. The goal is to generate metabolites using appropriate biological systems and then apply powerful analytical techniques for their structural elucidation.

In Vitro Experimental Systems

In vitro models are the first line of investigation, offering a controlled environment to study metabolism while minimizing the use of animal models.[15]

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of Phase I enzymes, particularly cytochrome P450s.[16][17] They are the gold standard for initial metabolic stability and metabolite profiling screens.[15]

-

Hepatocytes: Using intact liver cells (fresh or cryopreserved) provides a more complete picture, as they contain both Phase I and Phase II (conjugation) enzymes, as well as necessary cofactors.[18]

-

Recombinant CYP Enzymes: Incubating risperidone with specific, individually expressed CYP enzymes (e.g., from insect or bacterial cells) is crucial for "reaction phenotyping"—pinpointing exactly which enzyme is responsible for forming a specific metabolite.[15]

Detailed Protocol: Metabolite Generation using Human Liver Microsomes

Causality: This protocol is designed to maximize the generation of CYP450-mediated metabolites. It includes an NADPH regenerating system to ensure the sustained activity of the CYP enzymes throughout the incubation period. A control reaction without the regenerating system is critical to distinguish enzymatic metabolism from simple chemical degradation.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the reaction buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Add pooled Human Liver Microsomes to a final concentration of 0.5 mg/mL.

-

Add MgCl₂ to a final concentration of 3.3 mM. This is a crucial cofactor for the NADPH-regenerating system enzymes.

-

-

Preparation of Cofactor Solution (NADPH Regenerating System):

-

In a separate tube, dissolve NADP⁺ (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 U/mL) in 100 mM phosphate buffer.[19] This system continuously reduces NADP⁺ to NADPH, the essential cofactor for CYP450 activity.

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture and cofactor solution to 37°C for 5 minutes.

-

Add Risperidone (from a stock solution in DMSO or acetonitrile, ensuring final solvent concentration is <0.5%) to the incubation mixture to a final concentration of 1-10 µM.[16]

-

Initiate the metabolic reaction by adding the pre-warmed cofactor solution to the incubation mixture. The final volume is typically 200 µL.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix). The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analytical Bio-instrumentation

The cornerstone of modern metabolite identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21]

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements (<5 ppm). This allows for the confident determination of the elemental composition of a potential metabolite (e.g., distinguishing an addition of oxygen, C₄H₈, or C₃H₄O).

-

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a potential metabolite ion, fragmenting it, and analyzing the resulting fragment ions.[22] By comparing the fragmentation pattern of the metabolite to that of the parent drug, one can deduce the site of metabolic modification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 5. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 8. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 12. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. psychdb.com [psychdb.com]

- 14. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 18. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 22. m.youtube.com [m.youtube.com]

An In-Depth Investigation into the Origin of Methyl 5,6,7,8-Tetradehydro Risperidone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive investigation into the origin, synthesis, and characterization of Methyl 5,6,7,8-Tetradehydro Risperidone, a critical reference standard in the analytical profiling of the atypical antipsychotic drug, Risperidone. While not a typical metabolite or degradation product, its structural relationship to Risperidone and its consistent use as an internal standard in bioanalytical and quality control assays necessitate a thorough understanding of its provenance. This document elucidates a plausible synthetic pathway, details analytical methodologies for its unambiguous identification, and discusses its pivotal role in ensuring the accuracy and reliability of Risperidone quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Risperidone and its related substances.

Introduction: The Analytical Imperative in Risperidone Quality Control

Risperidone, a benzisoxazole derivative, is a widely prescribed second-generation antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder.[1] The therapeutic efficacy and safety of any pharmaceutical product are contingent upon the purity and precise dosage of the active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent control over impurities, which can arise during synthesis, degradation, or storage.[2] The identification and quantification of these related substances are paramount to ensuring patient safety and product quality.

In the analytical landscape of Risperidone, a variety of related compounds are monitored, including metabolites like 9-hydroxyrisperidone, and degradation products such as Risperidone N-oxide.[3][4] Among the reference materials used in these analyses, a compound commonly referred to as this compound has emerged as a crucial internal standard.[5] This guide focuses on demystifying the origin of this specific analogue.

Structural Elucidation: Defining this compound

The nomenclature "this compound" can be somewhat misleading. A more precise chemical name, as listed by various chemical suppliers, is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .[5]

A comparative analysis of its structure with that of Risperidone reveals two key distinctions:

-

Aromatization of the Pyridopyrimidine Ring: The tetrahydropyrido[1,2-a]pyrimidin-4-one moiety in Risperidone is fully dehydrogenated to an aromatic 4H-pyrido[1,2-a]pyrimidin-4-one ring system in this analogue.

-

Additional Methyl Group: An extra methyl group is present at the 7-position of the pyridopyrimidine ring.

These structural modifications result in a compound with a distinct molecular weight and chromatographic behavior, making it an ideal internal standard for the quantification of Risperidone.

| Compound | Structure | Molecular Formula | Molecular Weight |

| Risperidone |  | C₂₃H₂₇FN₄O₂ | 410.48 g/mol |

| This compound |  | C₂₄H₂₅FN₄O₂ | 420.49 g/mol |

Investigating the Origin: A Tale of Synthesis

Our investigation indicates that this compound is not a naturally occurring metabolite or a typical degradation product of Risperidone under standard stress conditions (acidic, basic, oxidative, photolytic, or thermal). Instead, its origin is rooted in deliberate chemical synthesis, likely to produce a stable, reliable internal standard for analytical applications.

Proposed Synthetic Pathway

The synthesis likely diverges from the standard Risperidone synthesis at the construction of the pyridopyrimidine core. Instead of starting with a saturated piperidine derivative that leads to the tetrahydropyridopyrimidine ring, the synthesis of the analogue would likely involve a substituted pyridine precursor to build the aromatic pyridopyrimidine ring directly.

A key starting material for this proposed pathway is 2-amino-4-methylpyridine .[6] The synthesis can be envisioned in two main stages:

Stage 1: Synthesis of the Aromatic Pyridopyrimidine Core

The formation of the 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one core can be achieved through the condensation of 2-amino-4-methylpyridine with a suitable three-carbon synthon, such as a β-ketoester or diketene.[5]

Caption: Stage 2: Coupling to form the final product.

This proposed pathway is a logical and chemically feasible route to obtain this compound. The deliberate choice of a substituted 2-aminopyridine as a starting material directly leads to the aromatic pyridopyrimidine ring system and the additional methyl group, features that distinguish it from Risperidone.

Analytical Characterization and Identification

The unambiguous identification of this compound in the presence of Risperidone and its other related substances requires robust analytical techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating Risperidone and its impurities. [7]Due to the structural differences, this compound will have a distinct retention time compared to Risperidone under typical reversed-phase chromatographic conditions.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at approximately 280 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of pharmaceutical compounds and their impurities. [5][8] Expected Mass Spectral Data:

-

Molecular Ion: The protonated molecule [M+H]⁺ of this compound would be observed at an m/z of approximately 421.2. This is 10 Da higher than the [M+H]⁺ of Risperidone (m/z 411.2), consistent with the addition of a methyl group (CH₂) and the loss of four hydrogen atoms.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS would also be distinct. While both compounds would likely show a characteristic fragment corresponding to the 6-fluoro-1,2-benzisoxazol-3-yl-piperidine moiety, the fragmentation of the pyridopyrimidine ring would differ significantly due to its aromatic nature and the presence of the additional methyl group.

Caption: Proposed mass fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. The ¹H and ¹³C NMR spectra of this compound would show characteristic signals confirming its structure.

Key Expected NMR Features:

-

Aromatic Protons: The ¹H NMR spectrum would display signals in the aromatic region corresponding to the protons on the fully aromatic pyridopyrimidine ring, which would be absent in the spectrum of Risperidone.

-

Methyl Signals: Two distinct singlets for the two methyl groups on the pyridopyrimidine ring would be observed.

-

Absence of Aliphatic Protons: The signals corresponding to the aliphatic protons of the tetrahydropyridine ring in Risperidone would be absent.

Role as an Internal Standard

The deliberate synthesis of this compound underscores its importance as an internal standard in quantitative analytical methods. An ideal internal standard should be chemically similar to the analyte but sufficiently different to be distinguished analytically.

Advantages of using this compound as an internal standard:

-

Similar Extraction Recovery: Its structural similarity to Risperidone ensures that it behaves similarly during sample preparation and extraction, thus compensating for any analyte loss.

-

Distinct Chromatographic and Mass Spectrometric Properties: Its different molecular weight and retention time allow for its clear separation and detection from Risperidone.

-

Stability: As a synthetic, aromatic compound, it is expected to be more stable than some potential degradation products, ensuring its integrity throughout the analytical process.

Experimental Protocols

Protocol for the Identification of this compound in a Reference Standard Mixture by LC-MS

Objective: To confirm the identity and purity of a this compound reference standard and to distinguish it from Risperidone.

Materials:

-

This compound reference standard

-

Risperidone reference standard

-

HPLC-grade acetonitrile and water

-

Formic acid

-

LC-MS system with ESI source

Procedure:

-

Standard Solution Preparation: Prepare individual stock solutions of this compound and Risperidone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a mixed working standard solution containing both compounds at a concentration of 10 µg/mL.

-

Chromatographic Conditions:

-

Column: C18, 100 x 2.1 mm, 1.8 µm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan (m/z 100-600) and product ion scan of m/z 411.2 and m/z 421.2.

-

-

Data Analysis:

-

Confirm the retention times of Risperidone and this compound.

-

Verify the mass of the protonated molecular ions ([M+H]⁺) for both compounds.

-

Analyze the fragmentation patterns from the product ion scans to confirm the structures.

-

Caption: Workflow for the analytical identification of this compound.

Conclusion

The origin of this compound lies not in the metabolic or degradative pathways of Risperidone, but in the realm of synthetic organic chemistry. Its creation as a purpose-built internal standard highlights the critical need for well-characterized reference materials in modern pharmaceutical analysis. By understanding its synthetic origin and distinct analytical properties, researchers and quality control professionals can confidently employ this molecule to ensure the accuracy and reliability of Risperidone quantification, ultimately contributing to the safety and efficacy of this important antipsychotic medication.

References

-

Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science. [Link]

-

A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry. [Link]

-

Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

-

Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. PubMed. [Link]

-

DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

-

CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. [Link]

-

Auto-tandem catalysis: synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones via copper-catalyzed aza-Michael addition-aerobic dehydrogenation-intramolecular amidation. PubMed. [Link]

-

Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. ResearchGate. [Link]

-

Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b)... ResearchGate. [Link]

-

Bicyclo Risperidone CAS#: 2231638-02-9 • ChemWhat | Database of Chemicals & Biologicals. ChemWhat. [Link]

-

Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). MDPI. [Link]

-

Bicyclo Risperidone. SynZeal. [Link]

-

Proposed fragmentation pathways of a risperidone b 9-hydroxyrisperidone c IS … ResearchGate. [Link]

-

Risperidone cis-N-Oxide. Pharmaffiliates. [Link]

-

An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. PubMed. [Link]

-

Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. PMC. [Link]

-

Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. [Link]

-

Risperidone N-Oxide. PubChem. [Link]

-

Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

-

Sequential four-component protocol for the synthesis of pyrido[1,2-a]pyrimidin-6-one derivatives in water. ResearchGate. [Link]

-

Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Semantic Scholar. [Link]

- Synthesis and purification method of 2-amino-4-methylpyridine.

-

A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation. RSC Publishing. [Link]

- Preparation of risperidone.

-

2-Amino-4-methylpyridine. PubChem. [Link]

- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

-

Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. [Link]

Sources

- 1. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wjpsonline.com [wjpsonline.com]

- 8. derpharmachemica.com [derpharmachemica.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The safety and efficacy of a pharmaceutical product are intrinsically linked to its purity. Risperidone, a widely prescribed atypical antipsychotic, can, like any synthesized drug substance, contain related compounds or impurities that arise from manufacturing processes or degradation.[1][2] Regulatory bodies mandate the identification and characterization of any impurity present above a specified threshold.[3][4][5][6][7] This guide provides a comprehensive, technically-grounded framework for the systematic discovery, isolation, and structural elucidation of unknown Risperidone-related compounds. It details the strategic application of forced degradation, advanced chromatographic techniques, and powerful spectroscopic methods, offering field-proven insights for professionals in pharmaceutical development and quality control.

Introduction: The Imperative of Impurity Profiling

Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) is a benzisoxazole derivative used in the treatment of schizophrenia and bipolar disorder.[1][8] The presence of unknown compounds, even in minute quantities, can impact the drug's safety and stability.[2] Therefore, a thorough impurity profile is a critical component of any regulatory submission and ongoing quality assurance.

The International Council for Harmonisation (ICH) provides clear guidelines, such as Q3A(R2), which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5][6][7] This process is not merely a regulatory hurdle; it is a scientific necessity to understand the complete chemical entity of the drug product.

This guide follows a logical three-phase workflow:

-

Discovery & Detection: Utilizing stress testing and high-sensitivity analytical chromatography to reveal potential unknown compounds.

-

Isolation & Purification: Employing preparative chromatography to obtain sufficient quantities of the unknown compound for analysis.[9]

-

Structural Elucidation: Using a combination of mass spectrometry and nuclear magnetic resonance to definitively determine the chemical structure.[10][11][12]

Phase 1: Discovery & Detection of Unknowns

The first step is to generate and detect potential impurities. This is achieved by subjecting the Risperidone drug substance to accelerated degradation conditions and then analyzing the stressed samples with a high-resolution analytical method.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance at conditions more severe than accelerated stability testing.[13] Its purpose is twofold:

-

To generate potential degradants: This helps in identifying the likely degradation pathways and the impurities that may arise during the product's shelf life.[13]

-

To demonstrate method specificity: The stress studies help validate that the chosen analytical method can effectively separate the degradation products from the active pharmaceutical ingredient (API) and from each other, a core requirement for a "stability-indicating" method.[13][14]

For Risperidone, studies have shown it is particularly susceptible to oxidative degradation.[8][13][14]

Experimental Protocol: Forced Degradation of Risperidone

Objective: To generate a comprehensive set of degradation products for analytical discovery.

Methodology:

-

Prepare Stock Solutions: Accurately weigh and dissolve Risperidone API in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[13][14]

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 80°C for a specified period (e.g., 6 hours). Cool and neutralize with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 80°C for a specified period. Cool and neutralize with an equivalent amount of 0.1 N HCl.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).[13] Keep at room temperature for a specified period (e.g., 6 hours).[8] Studies have shown significant degradation under these conditions.[8]

-

Thermal Degradation: Store the solid Risperidone powder in an oven at a high temperature (e.g., 105°C) for 72 hours.[13] Also, heat a stock solution at 80°C for 6 hours.[8]

-